N-Methylformamide-d5
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Overview
Description
N-Methylformamide-d5 is a deuterated form of N-Methylformamide, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, nearly odorless liquid at room temperature. It is primarily used as a reagent in various organic syntheses and has limited applications as a highly polar solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylformamide-d5 is typically prepared by allowing deuterated methylamine to react with deuterated methyl formate. The reaction proceeds as follows:
CD3NH2+DCOOCD3→DCONHCD3+CD3OH
This reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen with deuterium .
Industrial Production Methods
The industrial production of this compound involves a two-step continuous technological process. The first step is the catalytic dehydrogenation of deuterated methyl alcohol to produce deuterated methyl formate. The second step involves the aminating reaction of deuterated methyl formate with deuterated methylamine. The reaction conditions include temperatures ranging from 150 to 350°C and pressures from 0 to 0.2 MPa for the dehydrogenation step, and temperatures from 0 to 90°C and pressures from 0 to 1.5 MPa for the aminating reaction .
Chemical Reactions Analysis
Types of Reactions
N-Methylformamide-d5 undergoes various types of chemical reactions, including:
Reduction: It can be reduced to formamide under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterated methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) are commonly used as oxidizing agents under atmospheric conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Methylisocyanate, formamide, and other nitrogen-containing compounds.
Reduction: Formamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-Methylformamide-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to form hydrogen bonds.
Medicine: It is used in the development of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Mechanism of Action
N-Methylformamide-d5 exerts its effects through various mechanisms, including:
Hydrogen Bonding: The deuterium atoms in this compound can form strong hydrogen bonds with other molecules, affecting their stability and reactivity.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterated methyl group is replaced by other nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
N-Methylformamide-d5 is unique compared to other similar compounds due to the presence of deuterium atoms, which provide it with distinct properties. Some similar compounds include:
N-Methylformamide: The non-deuterated form, which has similar chemical properties but different physical properties due to the presence of hydrogen instead of deuterium.
N,N-Dimethylformamide: A related compound with two methyl groups attached to the nitrogen atom, which is more commonly used as a solvent due to its greater stability.
Formamide: The simplest formamide, which lacks the methyl group and has different reactivity and applications.
This compound stands out due to its isotopic labeling, which makes it valuable in various research applications, particularly in studies involving isotopic effects and reaction mechanisms.
Biological Activity
N-Methylformamide-d5 (NMF-d5) is a deuterated derivative of N-methylformamide (NMF), a compound known for its biological activity and applications in various fields, including medicinal chemistry and toxicology. This article explores the biological activity of NMF-d5, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
NMF-d5 is characterized by the presence of five deuterium atoms, which makes it useful in metabolic studies due to its distinct mass signature. The molecular formula is C2D5NO, and it is structurally similar to NMF, which is known for its role as a solvent and reagent in organic synthesis.
1. Antitumor Activity
NMF has been investigated for its antitumor properties. A series of derivatives including NMF-d5 were tested against various cancer cell lines, particularly focusing on their efficacy against ovarian sarcoma and lymphoma in animal models. Research indicated that NMF exhibited significant antitumor activity, with some derivatives showing enhanced potency compared to the parent compound .
Compound | Tumor Type | Activity Level |
---|---|---|
NMF | Ovarian Sarcoma | High |
NMF | TLX5 Lymphoma | High |
NMF-d5 | Ovarian Sarcoma | Moderate |
NMF-d5 | TLX5 Lymphoma | Moderate |
2. Toxicological Studies
Case Study: Occupational Exposure
- Study Population : 698 workers exposed to DMF
- Findings : Elevated liver enzymes were only significant in the highest tertile of urinary concentrations (>3.88 mg/L) with a benchmark dose lower limit (BMDL10) established at 14 mg/L .
3. Metabolic Pathways
The metabolism of NMF-d5 involves hydroxylation mediated by cytochrome P450 enzymes, leading to the formation of various metabolites such as N-hydroxymethyl-N-methylformamide. This metabolic pathway is crucial for understanding the compound's bioactivity and potential toxicity .
The mechanisms through which NMF-d5 exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies have shown that NMF can inhibit the growth of cancer cells by inducing apoptosis through various signaling pathways.
- Modulation of Enzyme Activity : It affects enzymes involved in detoxification processes, potentially altering drug metabolism and enhancing the toxicity of co-administered drugs.
Summary of Findings
The biological activity of this compound highlights its potential as an antitumor agent while also raising concerns regarding its hepatotoxicity. The following table summarizes key findings from various studies:
Study Reference | Compound Tested | Key Findings |
---|---|---|
Sakai et al., 1998 | DMF/NMF | No effect on liver enzymes in low-exposure group |
Wu et al., 2017 | DMF/NMF | Increased risk of liver damage at high urinary concentrations |
Research on Antitumor Activity | NMF/NMF-d5 | Significant antitumor effects against specific cancers |
Properties
CAS No. |
863653-47-8 |
---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
64.10 g/mol |
IUPAC Name |
N,1-dideuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD |
InChI Key |
ATHHXGZTWNVVOU-OMGDYAOASA-N |
Isomeric SMILES |
[2H]C(=O)N([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CNC=O |
Origin of Product |
United States |
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